1H-Indazol-5-amine, 1-benzoyl-

Beschreibung

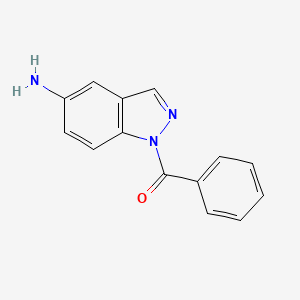

1H-Indazol-5-amine, 1-benzoyl- is a chemical compound featuring the indazole bicyclic ring system, which is composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govmdpi.com Specifically, this derivative is characterized by a benzoyl group attached to the nitrogen at position 1 and an amine group at position 5 of the indazole core. ontosight.ai The presence and position of these functional groups are critical in defining the molecule's chemical properties and its interactions in biological systems.

Table 1: Key Structural Features of 1H-Indazol-5-amine, 1-benzoyl-

| Feature | Description |

|---|---|

| Core Structure | Indazole (fused benzene and pyrazole rings) nih.gov |

| Substitution at N1 | Benzoyl group (-CO-C6H5) ontosight.ai |

| Substitution at C5 | Amino group (-NH2) ontosight.ai |

Indazoles, also known as isoindazoles, are aromatic heterocyclic compounds with the molecular formula C₇H₆N₂. austinpublishinggroup.comwikipedia.org They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.comaustinpublishinggroup.com The indazole nucleus is a 10-π electron aromatic system, which imparts a high degree of stability to the structure. researchgate.net

The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. mdpi.comnih.gov Common structural motifs include substitutions at the N1 and N2 positions of the pyrazole ring and at various positions on the benzene ring. These modifications influence the molecule's steric and electronic properties, which in turn dictate its biological targets and efficacy. For instance, the introduction of different groups can modulate properties like lipophilicity, which affects a compound's ability to cross cell membranes. ontosight.ai

Indazole derivatives are integral to numerous pharmaceuticals, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. researchgate.netmdpi.comnih.gov This broad applicability underscores the importance of the indazole motif in medicinal chemistry. researchgate.net

While research on the specific compound 1H-Indazol-5-amine, 1-benzoyl- is part of the broader exploration of indazole derivatives, its structural components suggest significant research potential. The benzoyl group at the N1 position can influence the compound's reactivity and its interaction with biological targets. ontosight.ai The amino group at the C5 position is a key functional group that can be further modified, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. longdom.org

The synthesis of 1H-Indazol-5-amine, 1-benzoyl- typically involves multi-step reactions, often starting from simpler, commercially available indazole precursors. ontosight.ai A common synthetic route is the benzoylation of 1H-indazol-5-amine. mdpi.com This process generally involves reacting 1H-indazol-5-amine with benzoyl chloride in the presence of a base. ontosight.ai Understanding the intricacies of these synthetic methods is crucial for producing the compound in high purity and yield for research purposes.

The potential applications of 1H-Indazol-5-amine, 1-benzoyl- are being explored in various areas of medicinal chemistry. Indazole derivatives, in general, have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutic agents. mdpi.comontosight.ai For example, some indazole-based compounds have been investigated for their ability to inhibit kinases, which are key targets in cancer therapy. nih.gov

The history of indazole synthesis dates back to the late 19th century. Emil Fischer, a Nobel laureate, was one of the pioneers in this field, first describing the indazole ring system. nih.govnih.gov His early work involved the cyclization of o-hydrazino cinnamic acid to form 1H-indazole. nih.gov

Over the decades, numerous synthetic methods have been developed to construct the indazole core. These methods can be broadly categorized based on the final bond formation step that closes the pyrazole ring. Early methods often relied on the cyclization of substituted anilines. thieme-connect.de

More contemporary approaches have focused on improving efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions, particularly those using palladium and copper, have become powerful tools for indazole synthesis. researchgate.netbenthamdirect.com These methods often involve intramolecular C-N bond formation and have enabled the synthesis of a wide range of complex indazole derivatives that were previously difficult to access. benthamdirect.com The development of green chemistry approaches has also influenced modern synthetic strategies, aiming for more environmentally benign processes. benthamdirect.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

23856-17-9 |

|---|---|

Molekularformel |

C14H11N3O |

Molekulargewicht |

237.26 g/mol |

IUPAC-Name |

(5-aminoindazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C14H11N3O/c15-12-6-7-13-11(8-12)9-16-17(13)14(18)10-4-2-1-3-5-10/h1-9H,15H2 |

InChI-Schlüssel |

JQBPQPOOLUEWOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |

Andere CAS-Nummern |

23856-17-9 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1h Indazol 5 Amine, 1 Benzoyl and Its Analogs

Strategies for Indazole Ring System Construction

The synthesis of the indazole scaffold, a privileged bicyclic heteroaromatic system, is a cornerstone of heterocyclic chemistry. Researchers have developed a multitude of approaches, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical methods, to efficiently construct this ring system.

Cyclization Reactions from Substituted Anilines and Hydrazines

The traditional and most widely reported synthesis of 1H-indazoles involves the cyclization of suitably substituted anilines and the use of hydrazines or their derivatives. beilstein-journals.orgthieme-connect.de These methods often rely on the formation of a key N-N bond to close the pyrazole (B372694) ring onto the benzene (B151609) nucleus.

One common pathway involves the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For instance, 2-fluorobenzonitrile (B118710) can react with hydrazine hydrate (B1144303) in refluxing n-butanol to yield 3-aminoindazole. chemicalbook.com Similarly, arylhydrazones can undergo deprotonation followed by a nucleophilic aromatic substitution (SNAr) to achieve ring closure, a method used for creating substituted 1-aryl-1H-indazoles. nih.gov Another approach starts from 2-nitrobenzaldehydes, which can be condensed and then reductively cyclized to form the indazole ring. chemicalbook.com The Cadogan reductive cyclization, a classic name reaction, can be applied in a one-pot synthesis where ortho-imino-nitrobenzene substrates, formed from the condensation of ortho-nitrobenzaldehydes and anilines, are reduced to afford 2H-indazoles. acs.org

Hydrazones derived from various ketones and hydrazines are versatile precursors. Their cyclization can be promoted by agents like polyphosphoric acid (PPA). researchgate.net Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines provides a route to 1-aryl-1H-indazoles. researchgate.net

| Starting Material Class | Reagents/Conditions | Product Type | Reference(s) |

| o-Halobenzonitriles | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazoles | chemicalbook.comnih.gov |

| o-Nitrobenzaldehydes | Anilines, then reductive cyclization (e.g., with tri-n-butylphosphine) | Substituted 2H-indazoles | chemicalbook.comacs.org |

| Arylhydrazones | Deprotonation, SNAr ring closure | 1-Aryl-1H-indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu2O or Cu(OAc)2·H2O | 1H-Indazoles | nih.gov |

| Acetophenone hydrazones | Polyphosphoric acid (PPA) | 3-Methylindazoles | researchgate.net |

Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Copper, Cobalt, Rhodium Catalysis)

Transition-metal catalysis has revolutionized indazole synthesis, enabling the use of C-H activation and annulation sequences that offer high efficiency and functional group tolerance. mdpi.com These methods often provide access to complex indazole derivatives from readily available starting materials.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for constructing indazoles. One strategy involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to furnish 3-aminoindazoles. organic-chemistry.org Pd-catalyzed reactions of 2-bromobenzaldehydes with monosubstituted hydrazines have also been reported. thieme-connect.de

Copper (Cu) Catalysis: Copper-based systems are effective and economical for indazole synthesis. A Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Similarly, o-haloaryl N-sulfonylhydrazones can be cyclized using Cu₂O or Cu(OAc)₂·H₂O as the catalyst. nih.gov Copper acetate (B1210297) has also been used to mediate N-N bond formation from ketimine intermediates, using oxygen as the sole oxidant, to yield 1H-indazoles. nih.gov

Cobalt (Co) and Rhodium (Rh) Catalysis: High-valent cobalt and rhodium catalysts have enabled novel synthetic pathways through C-H bond functionalization. For example, an air-stable cationic Co(III) catalyst has been developed for the one-step synthesis of N-aryl-2H-indazoles from C-H bond additions to aldehydes, followed by in-situ cyclization. nih.govacs.org Rhodium(III) catalysts are also prominent, facilitating the synthesis of various indazole derivatives. nih.gov For instance, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent cyclative capture with aldehydes yields N-aryl-2H-indazoles. nih.gov Another Rh(III)-catalyzed process involves the reaction of azoxy compounds with diazoesters to form 3-acyl-2H-indazoles. nih.govnih.gov

| Metal Catalyst | Starting Materials | Reaction Type | Product Type | Reference(s) |

| Palladium (Pd) | 2-Bromobenzonitriles, Benzophenone hydrazone | Arylation, Deprotection, Cyclization | 3-Aminoindazoles | organic-chemistry.org |

| Copper (Cu) | 2-Halobenzonitriles, Hydrazine esters | Cascade Coupling-Condensation | 3-Aminoindazoles | organic-chemistry.org |

| Copper (Cu) | o-Aminobenzonitriles, Organometallic reagents | N-N Bond Formation | 1H-Indazoles | nih.gov |

| Cobalt (Co) | Azobenzenes, Aldehydes | C-H Addition, Cyclization | N-Aryl-2H-indazoles | nih.govacs.org |

| Rhodium (Rh) | Azobenzenes, Aldehydes | C-H Functionalization, Cyclative Capture | N-Aryl-2H-indazoles | nih.govnih.gov |

| Rhodium (Rh) | Azoxy compounds, Diazoesters | Tandem C-H Alkylation, Decarboxylative Cyclization | 3-Acyl-2H-indazoles | nih.govnih.gov |

One-Pot and Cascade Reactions for Indazole Formation

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade (or tandem) reactions have become highly desirable. These processes combine multiple reaction steps into a single operation without isolating intermediates.

A notable one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with anilines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine. acs.org This method is operationally simple and uses commercially available reagents. Another efficient one-pot procedure allows for the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via an aryne annulation. nih.gov This process involves the in-situ generation of chlorine-containing hydrazones, which then react with an aryne precursor. nih.gov

Cascade reactions are also prevalent. For example, a Cu-catalyzed reaction of 2-halobenzonitriles with hydrazine derivatives proceeds through a cascade coupling-condensation process to yield 3-aminoindazoles. organic-chemistry.org Similarly, Rhodium(III) catalysis can initiate cascade reactions, such as the C-H bond activation of 3-aryl-1H-indazoles with sulfoxonium ylides to produce complex indazolo[3,2-a]isoquinoline derivatives. researchgate.net

Electrochemical Approaches to Indazole Scaffolds

Organic electrosynthesis represents a green and powerful tool for constructing chemical bonds, often avoiding harsh reagents and reaction conditions. doaj.org The application of electrochemistry to indazole synthesis is a growing field.

A transition-metal-free electrochemical cyclization has been described for synthesizing 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling at room temperature. rsc.org This method uses ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope. rsc.org Electrosynthesis has also been employed for the C3–H sulfonylation of 2H-indazoles, providing a metal- and external oxidant-free route to functionalized indazoles. acs.org This approach operates under ambient air at room temperature and shows high functional group tolerance. acs.org

Introduction of the 1-Benzoyl Moiety

Once the indazole core is formed, the introduction of substituents at the nitrogen atoms is a critical step for tuning the molecule's properties. The benzoyl group is typically introduced at the N1 position through acylation reactions.

Acylation Reactions at the N1 Position

The selective acylation of the N1 position of the indazole ring is a key transformation for synthesizing the target compound and its analogs. While direct acylation can sometimes lead to mixtures of N1 and N2 isomers, several methods have been developed to achieve high selectivity.

A one-pot direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system. researchgate.net This method provides N1-acyl indazoles in high yield with high N1 selectivity and avoids the need for pre-activated carboxylic acid derivatives. researchgate.net

More recently, an innovative electrochemical approach has been reported for the selective N1-acylation of indazoles. organic-chemistry.orgfao.orgacs.org In this "anion pool" method, the indazole is electrochemically reduced to generate an indazole anion. organic-chemistry.orgacs.org Subsequent addition of an acid anhydride, such as benzoic anhydride, results in highly selective acylation at the N1 position. organic-chemistry.orgfao.org This procedure is notable for being base-free and catalyst-free, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org Optimization of the electrochemical conditions can lead to yields as high as 82% with complete selectivity for the N1 product. organic-chemistry.org

| Method | Reagents | Key Features | Selectivity | Reference(s) |

| One-Pot Chemical Acylation | Carboxylic acid, DMAPO, Boc₂O | Direct acylation without pre-activation | High N1 selectivity | researchgate.net |

| Electrochemical Acylation ("Anion Pool") | Acid anhydride, electrochemical reduction | Base-free, catalyst-free, green chemistry | Complete N1 selectivity | organic-chemistry.orgfao.orgacs.org |

Introduction of the 5-Amino Moiety

The installation of the amino group at the C5 position of the indazole ring is a critical step that can be approached in two primary ways: by creating the group on a pre-formed indazole ring system or by building the indazole ring from an already aminated precursor.

Amination Strategies on the Indazole Ring System

A prevalent and effective strategy for introducing the 5-amino group is through the reduction of a 5-nitroindazole (B105863) precursor. This multi-step process typically begins with the nitration of the indazole ring, followed by N1-benzoylation, and finally, reduction of the nitro group. A common synthetic route involves reacting 5-nitroindole (B16589) (a related heterocyclic system) with a benzoylating agent, followed by reduction of the nitro moiety to the corresponding amine. nih.gov This sequence is advantageous as the electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of the initial N-acylation step. Standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2), are effective for this transformation.

Alternatively, direct amination can be achieved through modern cross-coupling reactions. For instance, a 5-bromoindazole can undergo a Buchwald-Hartwig amination with an appropriate ammonia equivalent or a protected amine, using a palladium catalyst and a suitable ligand. researchgate.net This method offers a more direct route to the 5-aminoindazole (B92378) core.

Synthesis via Precursor Aminated Indazoles

An alternative synthetic design involves starting with commercially available or previously synthesized 1H-indazol-5-amine. This approach simplifies the synthesis to a single, key step: the regioselective N1-benzoylation. The primary challenge remains controlling the site of acylation, as both the N1 and N2 positions of the indazole ring, as well as the 5-amino group, are potential sites of reaction.

To achieve selectivity, the 5-amino group may require a protecting group to prevent undesired side reactions, although in some cases, the difference in nucleophilicity between the ring nitrogens and the exocyclic amino group is sufficient to direct the reaction. The synthesis of complex benzamide (B126) derivatives often involves coupling a pre-formed amino-indazole with an activated carboxylic acid, such as an acyl chloride. google.com In a typical procedure, 5-amino-1H-indazole would be reacted with benzoyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in an inert solvent. google.com The reaction conditions are chosen to favor acylation at the more nucleophilic N1 position over the N2 position and the less reactive aromatic amine.

Convergent and Divergent Synthetic Routes to 1H-Indazol-5-amine, 1-benzoyl- and Related Analogs

Both convergent and divergent strategies can be employed to synthesize the target molecule and a library of related analogs for structure-activity relationship (SAR) studies.

A divergent approach is particularly efficient for generating a series of analogs from a common intermediate. For example, synthesis can begin with 5-nitro-1H-indazole. This intermediate can be benzoylated at the N1 position to form 1-benzoyl-5-nitro-1H-indazole. This advanced intermediate serves as a branching point. A portion can be reduced to the target compound, 1-benzoyl-1H-indazol-5-amine. nih.gov Other portions can undergo different transformations at the 5-position, or the benzoyl group can be modified, allowing for the creation of a diverse set of analogs from a single precursor. Another divergent route starts with 1H-indazol-5-amine, which can be reacted with a variety of acyl chlorides or carboxylic acids to produce a library of N1-acylated analogs. nih.gov

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For this specific target, a plausible convergent route could involve a Suzuki coupling reaction. nih.gov For instance, a boronic acid or ester at the 5-position of a 1-benzoyl-1H-indazole fragment could be coupled with an amino-containing partner using a palladium catalyst. While less common for this particular small molecule, such strategies are valuable for constructing more complex analogs where the "amino" portion is a larger, more intricate moiety.

Optimization of Reaction Conditions and Yields in 1H-Indazol-5-amine, 1-benzoyl- Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of 1H-Indazol-5-amine, 1-benzoyl-. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

For the N1-benzoylation step starting from 1H-indazol-5-amine, a screening of bases is often the first step. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective for deprotonating the indazole, facilitating subsequent acylation. nih.gov The choice of solvent is also crucial; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are commonly used as they can dissolve the indazole salt and facilitate the reaction. nih.govnih.gov

Temperature can play a significant role in controlling regioselectivity. While initial deprotonation may be carried out at 0 °C, the acylation reaction may be run at room temperature or with gentle heating to ensure completion and potentially facilitate the isomerization of any N2-acylated byproduct to the more stable N1-product. nih.govnih.gov

Table 2: Example of Reaction Condition Optimization for N-Acylation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |

| Base | Pyridine | Triethylamine | Sodium Hydride (NaH) | To increase the nucleophilicity of the indazole nitrogen; NaH provides irreversible deprotonation. nih.gov |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | To improve solubility of reagents and intermediates; DMF can favor thermodynamic products. nih.govnih.gov |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | To increase reaction rate and ensure completion; higher temperatures can promote isomerization to the N1 product. mdpi.com |

| Yield | Moderate | Moderate-Good | High | Optimized conditions lead to higher conversion and selectivity, resulting in improved isolated yields. |

Ultimately, the optimal conditions will depend on the specific synthetic route chosen. For a two-step synthesis involving the reduction of 1-benzoyl-5-nitro-1H-indazole, the optimization would focus on both the initial benzoylation and the subsequent nitro reduction step, ensuring high conversion and minimal side-product formation in each stage.

Chemical Functionalization and Derivatization Strategies

Modifications at the Indazole Ring System

The indazole core, comprising a fused benzene (B151609) and pyrazole (B372694) ring, is a key pharmacophore whose reactivity is influenced by the interplay of its constituent parts and substituents.

The fused benzene ring of the 1-benzoyl-1H-indazol-5-amine scaffold is activated towards electrophilic aromatic substitution (EAS) by the C5-amino group. The amino group is a powerful ortho-, para-director, significantly increasing the electron density at the C4 and C6 positions. byjus.comchemistrysteps.com However, the N1-benzoyl group and the pyrazole ring itself exert an electron-withdrawing effect, which can temper the high reactivity of the amino group. This modulation is analogous to the attenuation of aniline's reactivity via acetylation to acetanilide, which makes mono-substitution more controllable. ucalgary.cancert.nic.in

Electrophilic substitution reactions are therefore predicted to occur primarily at the C4 and C6 positions.

Halogenation: Bromination or chlorination would likely proceed readily, potentially even without a strong Lewis acid catalyst, to yield 4- and/or 6-halo derivatives. Controlling the reaction conditions would be crucial to prevent poly-halogenation, a common issue with highly activated aromatic amines. byjus.comucalgary.ca

Nitration: Direct nitration using a standard nitric acid/sulfuric acid mixture is often problematic for aromatic amines due to oxidation and the formation of anilinium ions in the strongly acidic medium, which directs substitution to the meta position. byjus.comncert.nic.in By having the N1-benzoyl group, the molecule has some built-in protection that deactivates the ring system slightly, potentially allowing for more controlled nitration at the C4 and C6 positions.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid would be directed to the C4 and C6 positions. The reversibility of sulfonation can be exploited to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to a specific position. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the fused benzene ring is generally less favorable unless an electron-withdrawing group is present ortho or para to a suitable leaving group (like a halogen). chemistrysteps.comyoutube.com If, for instance, a nitro group were introduced at C4 or C6 and the C5-amino group was converted into a good leaving group via diazotization, a nucleophile could potentially substitute it.

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Reference(s) |

| Bromination | Br₂ in AcOH | 4-Bromo-1-benzoyl-1H-indazol-5-amine and/or 6-Bromo-1-benzoyl-1H-indazol-5-amine | ucalgary.ca, byjus.com |

| Nitration | HNO₃, H₂SO₄ (controlled) | 4-Nitro-1-benzoyl-1H-indazol-5-amine and/or 6-Nitro-1-benzoyl-1H-indazol-5-amine | byjus.com, ncert.nic.in |

| Sulfonation | Fuming H₂SO₄ | 1-Benzoyl-5-amino-1H-indazole-4-sulfonic acid and/or 1-Benzoyl-5-amino-1H-indazole-6-sulfonic acid | libretexts.org |

The indazole nucleus possesses two nitrogen atoms, N1 and N2, which can be sites for alkylation, arylation, and acylation. In the subject compound, the N1 position is already occupied by a benzoyl group. This N1-acylation is generally thermodynamically favored over N2-acylation. beilstein-journals.orgnih.gov

Further N-alkylation or N-arylation would typically require removal of the N1-benzoyl group first (see section 3.2.2). Once deprotected, the resulting 1H-indazol-5-amine can undergo regioselective N-alkylation. The outcome of N-alkylation (N1 vs. N2 substitution) is highly dependent on reaction conditions such as the base, solvent, and electrophile used. beilstein-journals.orgbeilstein-journals.org For example, using sodium hydride in THF often favors N1-alkylation, whereas different conditions can lead to mixtures or a preference for the N2 isomer. nih.govresearchgate.net

Copper-catalyzed N-arylation (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig amination of a deprotected indazole with aryl halides are common methods to introduce aryl substituents at the nitrogen positions. organic-chemistry.org

The C3 and C5 positions of the indazole ring are important sites for introducing diversity.

C5 Position: The existing 5-amino group is a versatile functional handle.

Acylation/Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. This transformation modifies the electronic properties of the ring, making the substituent less activating. ncert.nic.in

Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides, although care must be taken to avoid over-alkylation and potential competition with N-alkylation of the indazole ring if it were deprotected.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly valuable as it can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups.

C3 Position: The C3 position of the indazole ring is analogous to the C2 position of indole (B1671886) and is susceptible to functionalization.

Halogenation: Direct halogenation at C3 is a well-established method for functionalizing indazoles. Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can introduce iodine or bromine at this position, often with high regioselectivity, especially when the N1 position is protected. chim.it These C3-haloindazoles are crucial intermediates for cross-coupling reactions.

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) can be used to functionalize the C3 position. By using a strong base like n-butyllithium, the C3 proton can be abstracted, followed by quenching with an electrophile. More commonly, C3-haloindazoles serve as substrates for Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds. chim.it

| Position | Reaction Type | Reagent/Conditions | Potential Product | Reference(s) |

| C5-NH₂ | Acylation | Acetyl chloride, Pyridine (B92270) | N-(1-Benzoyl-1H-indazol-5-yl)acetamide | ncert.nic.in |

| C5-NH₂ | Diazotization -> Sandmeyer | 1. NaNO₂, HCl2. CuBr | 1-Benzoyl-5-bromo-1H-indazole | chemistrysteps.com |

| C3-H | Bromination | NBS, ACN | 1-Benzoyl-3-bromo-1H-indazol-5-amine | chim.it |

| C3-Br | Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 1-Benzoyl-3-phenyl-1H-indazol-5-amine | chim.it |

Reactions of the 1-Benzoyl Group

The N-benzoyl group serves not only as a protecting group but also as a handle for further diversification.

The benzoyl group contains a phenyl ring that can undergo electrophilic aromatic substitution. The carbonyl group is strongly deactivating and a meta-director due to its electron-withdrawing nature. msu.edu Therefore, electrophilic attack will occur at the meta-positions (C3' and C5') of the benzoyl ring.

Nitration: Treatment with a nitrating mixture (HNO₃/H₂SO₄) would be expected to yield the 1-(3-nitrobenzoyl)-1H-indazol-5-amine derivative. libretexts.orgbyjus.com

Halogenation: Halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), would similarly lead to substitution at the meta-position, affording 1-(3-bromobenzoyl)-1H-indazol-5-amine. byjus.com

These reactions would typically require harsher conditions than substitutions on the activated indazole ring. This difference in reactivity allows for selective functionalization of one ring over the other.

The amide carbonyl linkage is a key functional group that can be chemically transformed.

Cleavage/Deprotection: The N-benzoyl group can be removed to regenerate the N-H of the indazole. This is typically achieved by basic hydrolysis (e.g., NaOH or KOH in aqueous alcohol) or sometimes under acidic conditions. nih.gov This deprotection step is crucial for subsequent functionalization at the N1 or N2 positions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). This converts the 1-benzoyl group into a 1-benzyl group. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction changes the electronic nature of the N1-substituent from electron-withdrawing to a more neutral/slightly electron-donating benzyl (B1604629) group.

Reactions of the 5-Amino Group

The 5-amino group of 1H-Indazol-5-amine, 1-benzoyl- serves as a key handle for introducing a wide range of functional groups, significantly altering the molecule's properties.

The nucleophilic nature of the 5-amino group readily allows for acylation and alkylation reactions, leading to the formation of amides, sulfonamides, and substituted amines.

Acylation:

Acylation of the 5-amino group is a common strategy to introduce carbonyl functionalities. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or by coupling with carboxylic acids. For instance, reaction with cycloalkylcarbonyl chlorides in the presence of a base like triethylamine (B128534) leads to the corresponding N-(1-benzoyl-1H-indazol-5-yl)amides. This transformation is crucial for exploring structure-activity relationships in medicinal chemistry, as the resulting amide linker and the new substituent can significantly influence biological activity.

Similarly, treatment with sulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, in a basic solvent like pyridine, yields the corresponding sulfonamide derivatives. These reactions are typically carried out at room temperature and demonstrate the versatility of the 5-amino group in forming stable amide and sulfonamide linkages.

Alkylation:

Alkylation of the 5-amino group introduces alkyl substituents, which can modulate the steric and electronic properties of the molecule. Direct alkylation can be achieved using alkyl halides, such as iodomethane, in the presence of a suitable base. This reaction typically proceeds under mild conditions and provides the corresponding N-alkylated indazole derivatives. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Table 1: Examples of Acylation and Alkylation Reactions of the 5-Amino Group

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1H-Indazol-5-amine, 1-benzoyl- | Cyclohexanecarbonyl chloride | N-(1-benzoyl-1H-indazol-5-yl)cyclohexanecarboxamide | Acylation |

| 1H-Indazol-5-amine, 1-benzoyl- | Iodomethane | (1-benzoyl-1H-indazol-5-yl)methylamine | Alkylation |

| 1H-Indazol-5-amine, 1-benzoyl- | 4-Methoxybenzenesulfonyl chloride | N-(1-benzoyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Sulfonylation |

Diazotization of the 5-amino group of 1H-Indazol-5-amine, 1-benzoyl- offers a gateway to a wide array of functional groups that are not directly accessible through other means. This two-step process involves the initial conversion of the primary aromatic amine to a diazonium salt, followed by its displacement with various nucleophiles.

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Sandmeyer Reaction:

The resulting 1-benzoyl-1H-indazol-5-yl diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comlscollege.ac.inbyjus.com This copper(I)-catalyzed reaction allows for the introduction of halides (Cl, Br) and cyano groups. For example, treatment of the diazonium salt with copper(I) bromide would yield 5-bromo-1-benzoyl-1H-indazole. This transformation is particularly significant as it converts the amino group into a versatile halide handle suitable for further functionalization, such as cross-coupling reactions.

Other Transformations:

Beyond the classic Sandmeyer reaction, the diazonium salt can be converted to other functionalities. For instance, reaction with potassium iodide can introduce an iodine atom at the 5-position. Heating the diazonium salt in an aqueous acidic solution can lead to the corresponding 5-hydroxy derivative. Furthermore, reduction of the diazonium salt, for example with hypophosphorous acid (H₃PO₂), can be used to deaminate the ring, replacing the amino group with a hydrogen atom.

Table 2: Plausible Transformations via Diazotization of 1H-Indazol-5-amine, 1-benzoyl-

| Reagent(s) | Product | Reaction Type |

|---|

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. For 1H-Indazol-5-amine, 1-benzoyl-, these reactions are typically performed after converting the 5-amino group into a more suitable functional group for cross-coupling, such as a halide (e.g., bromo or iodo) or a triflate. As discussed in the previous section, the 5-amino group can be readily converted to a 5-bromo group via a Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comlscollege.ac.inbyjus.com This 5-bromo-1-benzoyl-1H-indazole then serves as a key substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net 5-Bromo-1-benzoyl-1H-indazole can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties at the 5-position. A typical catalyst system for this transformation is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), with a base such as potassium carbonate in a solvent like dimethoxyethane. These reactions are generally carried out at elevated temperatures and provide a straightforward route to 5-aryl- and 5-heteroaryl-1-benzoyl-1H-indazoles.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgbeilstein-journals.org This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the indazole ring, starting from 5-bromo-1-benzoyl-1H-indazole. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand, such as RuPhos, and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent like tetrahydrofuran (B95107) (THF). This method provides a direct route to N-substituted 5-amino-1-benzoyl-1H-indazole derivatives, which would be difficult to synthesize via direct alkylation or acylation of the parent 5-aminoindazole (B92378).

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-benzoyl-1H-indazole

| Coupling Partner | Catalyst System | Product Type | Reaction Name |

|---|---|---|---|

| Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-1-benzoyl-1H-indazole | Suzuki-Miyaura Coupling |

| Primary/Secondary Amine | Pd precatalyst, RuPhos, LiHMDS | N-Substituted-5-amino-1-benzoyl-1H-indazole | Buchwald-Hartwig Amination |

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1H-Indazol-5-amine, 1-benzoyl-, a complete assignment of its structure would involve a suite of NMR experiments.

¹H NMR: This experiment would identify all unique proton environments, with chemical shifts indicating their electronic environment (e.g., aromatic vs. amine protons), and coupling constants revealing adjacent, non-equivalent protons.

¹³C NMR: This would reveal the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic C-H, aromatic quaternary).

¹⁵N NMR: Given the three nitrogen atoms in the indazole and amine groups, ¹⁵N NMR would be invaluable for probing their specific electronic states, distinguishing between the pyrazolic nitrogens and the exocyclic amine.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively link proton and carbon signals, establishing the complete bonding framework and confirming the substitution pattern.

Despite the utility of this technique, a thorough review of scientific literature and chemical databases did not yield specific, publicly available experimental ¹H, ¹³C, or ¹⁵N NMR data for 1H-Indazol-5-amine, 1-benzoyl-.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For 1H-Indazol-5-amine, 1-benzoyl-, the expected IR and Raman spectra would display characteristic bands corresponding to its key functional groups:

N-H stretching: Associated with the primary amine (NH₂) group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption from the benzoyl group's carbonyl, expected in the 1630-1680 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the aromatic benzene (B151609) and indazole rings, typically found in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations for the amine and indazole ring C-N bonds.

While these bands are predicted, specific experimental Infrared or Raman spectra for 1H-Indazol-5-amine, 1-benzoyl- were not found in the surveyed literature.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

For 1H-Indazol-5-amine, 1-benzoyl-, with a molecular formula of C₁₄H₁₁N₃O, the monoisotopic mass is 237.09021 Da. While experimental HRMS data is not available, predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. This theoretical data provides a benchmark for future experimental identification of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 238.09749 | 151.3 |

| [M+Na]⁺ | 260.07943 | 161.4 |

| [M+K]⁺ | 276.05337 | 156.4 |

| [M+NH₄]⁺ | 255.12403 | 168.6 |

| [M-H]⁻ | 236.08293 | 156.9 |

| [M+HCOO]⁻ | 282.08841 | 175.0 |

| [M+CH₃COO]⁻ | 296.10406 | 164.3 |

Data sourced from PubChem CID 212067. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. A successful crystallographic analysis of 1H-Indazol-5-amine, 1-benzoyl- would confirm its molecular conformation and reveal its supramolecular architecture in the solid state. However, a search of crystallographic databases indicates that the single-crystal X-ray structure of this specific compound has not been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission techniques, is used to study the electronic transitions within a molecule. The UV-Vis spectrum reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. This is highly dependent on the conjugated π-system of the molecule. Fluorescence spectroscopy measures the light emitted as an excited electron returns to the ground state, providing information about the molecule's excited state properties.

The extended conjugation provided by the benzoyl and indazole moieties in 1H-Indazol-5-amine, 1-benzoyl- suggests it would be chromophoric and potentially fluorescent. Analysis of its electronic spectra would yield insights into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. At present, no specific experimental UV-Vis absorption or fluorescence emission data for 1H-Indazol-5-amine, 1-benzoyl- is available in the scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of 1H-Indazol-5-amine, 1-benzoyl- involves geometry optimization. This process determines the lowest energy, most stable three-dimensional arrangement of the atoms. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to find the equilibrium geometry. nih.govresearchgate.net The analysis confirms the planarity of the indazole and benzoyl rings and calculates key structural parameters.

The electronic structure is elucidated by examining the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are generated to identify regions susceptible to electrophilic and nucleophilic attack. For a molecule like 1H-Indazol-5-amine, 1-benzoyl-, the MEP would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the nitrogen atoms of the indazole ring, while positive potential (electron-poor regions) would be associated with the amine protons and other hydrogen atoms.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative (as a proxy)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (imidazole) | 1.38 | N-C-N | 110.5 |

| C=O (amide) | 1.25 | C-N-C | 125.8 |

| N-C (amide) | 1.36 | O=C-N | 122.1 |

| C-C (phenyl) | 1.40 | C-C-C | 120.0 |

Note: This data is illustrative, based on typical values for related heterocyclic structures, as specific optimized geometry data for 1H-Indazol-5-amine, 1-benzoyl- was not available in the cited literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By computing the spectra for candidate structures and comparing them with experimental data, correct structural assignments can be made with high confidence. rsc.orgd-nb.info The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning experimental IR bands to specific molecular vibrations, such as the C=O stretch of the benzoyl group, N-H stretches of the amine, and various ring vibrations of the indazole and phenyl moieties.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). This analysis helps in understanding the electronic structure and the nature of transitions, such as π→π* and n→π* transitions within the molecule.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. ntu.edu.iqresearchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These indices provide a quantitative measure of the molecule's stability and reactivity towards other species.

Table 2: Conceptual Frontier Orbital and Reactivity Data

| Parameter | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -5.0 | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 | High gap suggests high stability |

| Hardness (η) | (I - A) / 2 | 2.0 to 2.5 | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / (2η) | 1.5 to 2.5 | Propensity to accept electrons |

Note: Values are illustrative for a stable organic molecule and not specific to 1H-Indazol-5-amine, 1-benzoyl-.

Mechanistic Investigations via Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a compound like 1H-Indazol-5-amine, 1-benzoyl-, this could involve studying its synthesis, such as the N-benzoylation of 1H-Indazol-5-amine. DFT calculations can map the entire reaction pathway, identifying reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation barriers and reaction enthalpies. This provides deep insights into the reaction's feasibility, kinetics, and regioselectivity, explaining why the benzoyl group attaches to the N1 position of the indazole ring.

Tautomeric Equilibria Studies of the Indazole Core and Substituted Analogs

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov Computational studies have consistently shown that for the unsubstituted indazole core, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by several kcal/mol. researchgate.netchemicalbook.comresearchgate.net This stability is attributed to its benzenoid character, in contrast to the quinoid-like structure of the 2H-tautomer. researchgate.net The relative stability can be influenced by substitution patterns and solvent effects. ntu.edu.iq However, in the case of 1H-Indazol-5-amine, 1-benzoyl-, the presence of the benzoyl substituent on the N1 nitrogen atom effectively locks the molecule into the 1H-tautomeric form, preventing tautomerization. Computational studies can confirm the high energy barrier for any potential rearrangement. nih.gov

Computational Studies on Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation, often created by linking electron-donating and electron-accepting groups, are candidates for materials with non-linear optical (NLO) properties. The presence of the electron-donating amino group (-NH₂) and the π-systems of the indazole and benzoyl rings in 1H-Indazol-5-amine, 1-benzoyl- suggests it could possess NLO activity.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). dnu.dp.uanih.gov DFT calculations, particularly with long-range corrected functionals like CAM-B3LYP, are used to compute these values. mdpi.com A large first hyperpolarizability (β) value is indicative of a significant second-order NLO response. nih.govresearchgate.net These theoretical predictions are crucial for the rational design of new NLO materials for applications in optoelectronics and photonics. nih.gov

Table 3: Illustrative NLO Properties of p-Nitroaniline (a reference NLO compound)

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | ~6-7 | Debye |

| Average Polarizability | α | ~80-90 | a.u. |

| First Hyperpolarizability | βtot | Varies with method | 10-30 esu |

Note: This data is for a standard reference compound, p-Nitroaniline, to illustrate the types of properties calculated. Specific NLO calculations for 1H-Indazol-5-amine, 1-benzoyl- were not found in the searched literature.

Structure Reactivity and Structure Property Relationships

Influence of the 1-Benzoyl Moiety on Indazole Ring Reactivity and Selectivity

The substitution of a benzoyl group at the N-1 position of the indazole ring significantly modulates its chemical reactivity. N-acylation of indazoles generally favors the N-1 position, leading to the more thermodynamically stable regioisomer compared to the N-2 counterpart beilstein-journals.orgnih.gov. This preference is a key factor in the synthesis of 1-benzoyl-1H-indazoles.

The benzoyl moiety possesses a strong electron-withdrawing character due to the carbonyl group. This has several important consequences for the reactivity of the heterocyclic system:

Deactivation of the Pyrazole (B372694) Ring : The electron-withdrawing nature of the benzoyl group reduces the electron density of the pyrazole portion of the indazole nucleus. This deactivation makes the pyrazole ring less susceptible to electrophilic attack compared to an unsubstituted indazole.

Modification of Basicity : The lone pair of electrons on the N-2 nitrogen atom is delocalized within the pyrazole ring's aromatic system. The adjacent electron-withdrawing benzoyl group further reduces the availability of this lone pair, thereby decreasing the basicity of the N-2 nitrogen.

Influence on Aromatic Substitution : While the pyrazole ring is deactivated, the benzoyl group's electronic influence extends to the fused benzene (B151609) ring. However, its effect is often overshadowed by other powerful substituents, such as the 5-amino group, which primarily dictates the regioselectivity of electrophilic aromatic substitution on the carbocyclic ring.

Thermodynamic Stability : The N-1 acyl indazole is generally considered the thermodynamic product in acylation reactions, sometimes formed via isomerization from the initially formed N-2 kinetic product beilstein-journals.orgnih.gov.

Impact of the 5-Amino Group on Electronic Properties and Chemical Behavior

Positioned on the benzene part of the indazole core, the 5-amino group exerts a profound influence on the molecule's electronic properties and chemical behavior, often acting in opposition to the effects of the 1-benzoyl group.

Electron-Donating Effect : The amino group (-NH2) is a potent electron-donating group through resonance. It significantly increases the electron density of the entire indazole ring system, with the most pronounced effect on the fused benzene ring researchgate.net. This activating effect can facilitate chemical reactions that might otherwise be sluggish due to the deactivating 1-benzoyl group.

Enhanced Nucleophilicity : The increased electron density makes the benzene ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution. This property is crucial for the further functionalization of the molecule.

Directing Effect : In electrophilic aromatic substitution reactions, the 5-amino group is a strong ortho-, para-director. Consequently, incoming electrophiles are directed primarily to positions 4 and 6 of the indazole ring.

Basicity : The amino group has a lone pair of electrons, conferring basic properties to the molecule. It can be protonated under acidic conditions to form an ammonium salt. The basicity of the 5-amino group is a key physical property, as indicated by its pKa value epa.gov.

The table below summarizes some of the key electronic and physical properties of the parent 5-Aminoindazole (B92378), which provides a baseline for understanding the behavior of its 1-benzoyl derivative.

| Property | Value | Description |

| pKa (Basic) | 3.90 epa.gov | Indicates the basicity of the amino group. |

| XLogP3 | 1.5 nih.gov | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 2 nih.gov | The amino group and the indazole N-H (in the parent) can donate hydrogen bonds. |

| Molecular Weight | 133.15 g/mol nih.gov | Molar mass of the parent 5-Aminoindazole. |

Experimental and computational studies on 5-aminoindazole have confirmed the significant electron-donating effect of the amino group, which is stronger than the effect of a nitro group, for example. This property has been leveraged in applications such as corrosion inhibition, where the amino group enhances the molecule's ability to coordinate with metal surfaces researchgate.net.

Regioselectivity and Stereoselectivity in Chemical Reactions involving 1H-Indazol-5-amine, 1-benzoyl- and its Derivatives

The regioselectivity of reactions involving 1H-Indazol-5-amine, 1-benzoyl- is governed by the directing effects of its functional groups.

Reactions on the Indazole Ring : With the N-1 position occupied by the benzoyl group, further N-alkylation or N-acylation is prevented. Electrophilic substitution on the aromatic system is primarily controlled by the 5-amino group. Due to its strong activating and ortho-, para-directing nature, electrophiles will preferentially attack positions 4 and 6. For instance, halogenation or nitration would be expected to yield 4- and/or 6-substituted products.

Reactions on the 5-Amino Group : The amino group itself is a site of reactivity. It can undergo standard reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for a wide range of derivatives to be synthesized.

Regioselectivity in Derivatives : Should the 1-benzoyl group be removed to generate the parent 1H-Indazol-5-amine, subsequent N-substitution reactions would exhibit regioselectivity between the N-1 and N-2 positions. The outcome of such reactions is highly dependent on the reaction conditions (e.g., base, solvent) and the nature of the electrophile beilstein-journals.orgnih.gov. Studies have shown that the use of sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation, highlighting the impact of reaction conditions on regioisomeric distribution beilstein-journals.orgnih.gov.

Stereoselectivity becomes a consideration when a new chiral center is introduced into the molecule. This could be achieved, for example, by reacting the 5-amino group with a chiral acid to form diastereomeric amides or by alkylating it with a chiral electrophile. The inherent structure of the indazole core would then influence the stereochemical outcome of subsequent transformations.

Correlation of Molecular Structure with Chemical Stability and Transformation Pathways

The stability of 1H-Indazol-5-amine, 1-benzoyl- is a function of its constituent parts: the aromatic indazole core, the labile N-benzoyl group, and the reactive amino group.

Stability of the N-Benzoyl Group : The amide bond linking the benzoyl group to the indazole nitrogen is susceptible to cleavage under hydrolytic conditions. Both strong acid and strong base catalysis can be employed to remove the benzoyl group, regenerating the 1H-Indazol-5-amine. This lability allows the benzoyl group to be used as a protecting group in multi-step syntheses.

Indazole Ring Stability and Transformations : The indazole ring is an aromatic and generally stable heterocycle. However, it can participate in specific transformation pathways. One notable reaction is the photochemical rearrangement of indazoles into benzimidazoles, which proceeds through a high-energy Dewar intermediate nih.gov. This transformation represents a potential pathway for skeletal reorganization under specific energetic inputs.

Oxidative Stability : The 5-amino group makes the molecule susceptible to oxidation. In the presence of oxidizing agents, the amino group can be transformed, and the electron-rich aromatic ring can be degraded.

Advanced Chemical Applications Non Biological

Potential in Materials Science and Engineering

A thorough review of scientific databases and literature reveals a lack of specific studies focusing on the application of 1H-Indazol-5-amine, 1-benzoyl- in materials science and engineering. The inherent properties of the indazole ring, such as its aromaticity, rigidity, and potential for hydrogen bonding, along with the presence of the benzoyl group, suggest that it could theoretically be explored as a building block for novel polymers, organic semiconductors, or other advanced materials. However, at present, there are no published research findings or data tables detailing its synthesis, characterization, or performance in such materials.

Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The structure of 1H-Indazol-5-amine, 1-benzoyl-, which features a reactive amine group and a synthetically versatile indazole core, positions it as a potential intermediate in multi-step organic syntheses. The amine can be a nucleophile or a site for further functionalization, while the benzoyl group acts as a protecting group for the indazole nitrogen, which can be removed to allow for subsequent reactions at that position. Despite this theoretical potential, specific examples of its use as a key intermediate in the synthesis of complex organic molecules are not readily found in the current body of scientific literature. Synthesis schemes and reaction yields specifically employing this compound as a building block are not documented in detail.

Investigation in Chemo-sensing or Optical Device Applications

The indazole moiety is known to be a part of some fluorescent molecules and chemosensors due to its electron-rich nature and ability to participate in charge-transfer interactions. The conjugation within the 1-benzoyl-1H-indazol-5-amine structure could potentially give rise to interesting photophysical properties. However, there is a notable absence of research articles investigating the specific use of 1H-Indazol-5-amine, 1-benzoyl- in the development of chemosensors or optical devices. Data on its fluorescence spectra, quantum yields, or its response to specific analytes are not available in published studies.

Studies on Corrosion Inhibition Mechanisms (Chemical Perspective)

Indazole derivatives have been investigated as corrosion inhibitors for various metals and alloys. Their effectiveness is often attributed to the presence of nitrogen atoms and the aromatic ring, which can facilitate adsorption onto metal surfaces, forming a protective layer. While the chemical structure of 1H-Indazol-5-amine, 1-benzoyl- suggests it could have potential in this area, there are no specific studies that detail its performance or the chemical mechanisms of its action as a corrosion inhibitor. Consequently, data tables on inhibition efficiency, adsorption isotherms, or electrochemical measurements for this particular compound are not available.

Future Research Directions in 1h Indazol 5 Amine, 1 Benzoyl Chemistry

Development of Novel, Sustainable, and Green Synthetic Methodologies

The synthesis of functionalized indazoles is a mature field, yet there is considerable scope for developing greener and more efficient routes to 1H-Indazol-5-amine, 1-benzoyl-. Current multistep syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research should pivot towards modern synthetic strategies that prioritize sustainability, atom economy, and operational simplicity.

A primary avenue for exploration is the direct, regioselective N-1 acylation of 1H-indazol-5-amine. While N-acylation of indazoles can be challenging due to the presence of two reactive nitrogen atoms (N-1 and N-2), studies suggest that thermodynamic control often favors the N-1 isomer, particularly with acylating agents. beilstein-journals.org Future work could focus on developing catalytic methods for this transformation. For instance, an electrochemical approach for the selective N1-acylation of indazoles has been reported, which involves the reduction of the indazole to its anion followed by reaction with an acid anhydride, offering a clean and efficient alternative. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages | Reference for General Method |

|---|---|---|---|

| Direct N-1 Acylation | Selective benzoylation of 1H-Indazol-5-amine at the N-1 position. | High atom economy, shorter synthesis. | beilstein-journals.orgorganic-chemistry.org |

| Transition-Metal-Catalyzed C-H Annulation | Construction of the indazole ring from acyclic precursors via C-H activation. | High efficiency, potential for one-pot synthesis. | nih.gov |

| Domino / Tandem Reactions | Multi-step transformations in a single operation without isolating intermediates. | Reduced solvent use, time, and waste. | researchgate.net |

| Metal-Free Cyclization | Formation of the indazole ring using non-metallic reagents and catalysts. | Lower cost, reduced metal contamination in products. | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 1H-Indazol-5-amine, 1-benzoyl- is dictated by the interplay of its three key components: the indazole core, the electron-withdrawing benzoyl group at N-1, and the electron-donating amino group at C-5. The N-benzoyl group deactivates the pyrazole (B372694) ring towards electrophilic attack and influences the regioselectivity of reactions on the benzene (B151609) ring. Conversely, the C-5 amino group strongly activates the benzene ring towards electrophilic aromatic substitution.

Future research should systematically explore this reactivity. A key area of investigation would be the functionalization of the benzene ring. The directing effects of the fused pyrazole and the C-5 amino group could lead to selective halogenation, nitration, or sulfonation at the C-4, C-6, or C-7 positions. Such transformations would yield a library of novel, polysubstituted indazole derivatives. Furthermore, the C-5 amino group itself serves as a handle for a multitude of transformations, including diazotization followed by Sandmeyer-type reactions, acylation, or alkylation, to introduce diverse functionalities.

The reactivity at the C-3 position of the indazole ring is also of significant interest. chim.it While the N-1 benzoyl group may modulate its reactivity compared to N-unsubstituted indazoles, C-3 lithiation followed by quenching with electrophiles could provide a direct route to 3-substituted derivatives, which are otherwise difficult to access. Investigating novel intramolecular cyclization or rearrangement pathways involving the substituents could also lead to the discovery of entirely new heterocyclic systems.

Integration of Advanced Computational Methods for De Novo Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. For 1H-Indazol-5-amine, 1-benzoyl-, where experimental data is limited, in silico methods are invaluable for predicting its fundamental properties and guiding experimental work.

Future research should employ Density Functional Theory (DFT) to model the molecule's electronic structure. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its electronic and photophysical properties, which is crucial for assessing its potential in materials science. nih.gov Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, providing insights into its reactivity towards electrophiles and nucleophiles.

Beyond property prediction, computational methods can be used for the de novo design of new materials. Virtual libraries of derivatives, created by computationally modifying the parent 1H-Indazol-5-amine, 1-benzoyl- structure, can be screened for desired electronic, optical, or thermal properties. This approach can identify promising candidates for synthesis, saving significant time and resources in the laboratory. Furthermore, simulating NMR, IR, and UV-Vis spectra can aid in the structural characterization of newly synthesized compounds.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: Data sourced from PubChem CID 212067. These are computationally predicted values that await experimental verification.

Expanding Non-Biological Applications within Organic and Materials Chemistry

While indazoles are primarily known for their biological activities, their unique electronic and structural features make them attractive candidates for applications in materials science. researchgate.netpnrjournal.com A significant future direction for 1H-Indazol-5-amine, 1-benzoyl- is the exploration of these non-biological applications, an area that remains largely untapped.

The conjugated π-system of the indazole core, extended by the benzoyl group, suggests potential for interesting photophysical properties. Future studies should focus on characterizing its absorption and fluorescence spectra. Depending on its quantum yield and emission wavelength, it could be investigated as a novel fluorophore or as a component in organic light-emitting diodes (OLEDs). The presence of the amino group provides a site for tuning the electronic properties or for polymerization to create novel conductive or light-emitting polymers.

Another avenue is its use as a ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the amino group can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as chemical sensors. The tailored design of such materials would be a fertile ground for collaborative research between organic synthesis and materials science.

Design and Synthesis of Novel Molecular Scaffolds Incorporating the 1H-Indazol-5-amine, 1-benzoyl- Motif

The true potential of 1H-Indazol-5-amine, 1-benzoyl- may lie in its use as a versatile building block for constructing larger, more complex molecular architectures. The C-5 amino group is a key functional handle that allows for its covalent attachment to other molecular fragments, enabling the design of novel scaffolds with tailored properties.

Future research should explore the synthesis of dimers, oligomers, and polymers derived from this monomer. For example, polyamide or polyimide synthesis through reaction of the amino group could yield materials with high thermal stability and unique electronic characteristics. By coupling the molecule to other chromophores, redox-active units, or photo-switchable moieties, multifunctional molecules could be designed for applications in molecular electronics or smart materials.

Furthermore, the indazole derivative can serve as a core scaffold for creating libraries of compounds for high-throughput screening in materials discovery. Using combinatorial chemistry approaches, a wide array of functionalities can be appended to the core structure, leading to the rapid identification of new materials with optimized properties for specific applications, such as organic photovoltaics, nonlinear optics, or sensing. This strategic use of 1H-Indazol-5-amine, 1-benzoyl- as a foundational element will pave the way for innovative materials and technologies.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-benzoyl-1H-indazol-5-amine, and how can intermediates be characterized?

Methodology:

- Route selection: Use nucleophilic substitution or coupling reactions (e.g., benzoylation of 1H-indazol-5-amine under anhydrous conditions with benzoyl chloride). Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Basic Research: Analytical Techniques

Q. Q2. Which spectroscopic and chromatographic methods are critical for purity assessment of 1-benzoyl-1H-indazol-5-amine?

Methodology:

- Purity analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards .

- Thermodynamic validation: Reference condensed-phase thermochemistry data (e.g., enthalpy of formation) from NIST databases to cross-validate computational predictions .

Basic Research: Safety and Handling

Q. Q3. What safety precautions are recommended for handling 1-benzoyl-1H-indazol-5-amine in laboratory settings?

Methodology:

- Hazard mitigation: Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and safety goggles. Implement spill containment protocols as outlined in SDS documents for structurally similar amines .

Advanced Research: Reaction Optimization

Q. Q4. How can factorial design improve the yield of 1-benzoyl-1H-indazol-5-amine synthesis?

Methodology:

- Design: Apply a 2³ factorial design to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Analyze interactions using ANOVA to identify dominant factors .

- Case study: A similar optimization for pyrazole derivatives achieved a 30% yield increase by prioritizing solvent polarity and temperature interactions .

Advanced Research: Mechanistic Studies

Q. Q5. What experimental strategies elucidate the reaction mechanism of benzoylation on the indazole scaffold?

Methodology:

- Kinetic studies: Use stopped-flow NMR to track intermediate formation. Isotope labeling (e.g., ¹⁵N) can clarify nucleophilic attack pathways .

- Computational support: Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies .

Advanced Research: Computational Modeling

Q. Q6. How can molecular docking predict the biological activity of 1-benzoyl-1H-indazol-5-amine derivatives?

Methodology:

- Protocol: Generate 3D conformers from SMILES/InChI data (e.g., Canonical SMILES from PubChem). Dock into target proteins (e.g., kinase domains) using AutoDock Vina. Validate with MD simulations (AMBER force field) .

Advanced Research: Scale-Up Challenges

Q. Q7. What engineering considerations are critical for scaling up 1-benzoyl-1H-indazol-5-amine synthesis?

Methodology:

- Reactor design: Use continuous-flow systems to enhance heat/mass transfer. Optimize residence time and catalyst recycling to minimize costs .

- Separation: Implement membrane technologies (e.g., nanofiltration) for efficient purification of polar intermediates .

Advanced Research: Data Contradictions

Q. Q8. How should researchers address discrepancies in reported thermodynamic properties of benzoylated indazoles?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.